molecular formula C12H13FN2S B13299904 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine

Cat. No.: B13299904
M. Wt: 236.31 g/mol
InChI Key: FIFNSIJCXIDHFH-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a high-purity organic compound supplied for research and development purposes. This molecule features a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The thiazole core is disubstituted with a 2-fluorophenyl group at the 2-position and an ethanamine chain at the 5-position, while a methyl group is present at the 4-position. The primary amine functionality on the side chain serves as a versatile handle for further chemical derivatization, making this compound a valuable building block for the synthesis of more complex molecules, such as amides and ureas . Researchers exploring the 1,3-thiazole pharmacophore have identified structurally similar 2-phenylthiazol-4-ethylamine derivatives as promising candidates in drug discovery campaigns, particularly against parasitic infections like Trypanosoma brucei . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization to modulate properties such as lipophilicity, metabolic stability, and bioavailability . This product is intended for use in chemical synthesis, biological screening, and method development in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13FN2S

Molecular Weight

236.31 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine

InChI

InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13/h3-7H,14H2,1-2H3

InChI Key

FIFNSIJCXIDHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method forms the thiazole core via condensation of α-haloketones with thioamides. For the target compound:

  • Step 1 : Synthesis of 2-(2-fluorophenyl)thioamide by reacting 2-fluorobenzonitrile with hydrogen sulfide in the presence of ammonium chloride.
  • Step 2 : Condensation with 3-chloro-2,4-pentanedione in absolute ethanol under reflux (8 hours). This yields 1-(4-methyl-2-(2-fluorophenyl)-1,3-thiazol-5-yl)ethan-1-one (Intermediate A ).
  • Step 3 : Reductive amination of Intermediate A using ammonium acetate and sodium cyanoborohydride to introduce the ethanamine moiety.

Key Data :

Parameter Value Source
Yield (Intermediate A) 85–90%
Reaction Time 8–12 hours
Solvent Ethanol

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method constructs the thiazole-aryl bond with precision:

  • Step 1 : Synthesis of 4-methyl-5-bromo-1,3-thiazole (B ) via bromination of 4-methylthiazole.
  • Step 2 : Coupling B with 2-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ base in dioxane/water (80°C, 24 hours).
  • Step 3 : Functionalization of the thiazole’s 5-position via nucleophilic substitution or Grignard addition to introduce the ethanamine group.

Optimization Insights :

  • Catalyst loading of 5 mol% Pd improved yields to 78%.
  • Microwave-assisted coupling reduced reaction time to 2 hours.

Post-Functionalization of Preformed Thiazoles

Modification of pre-assembled thiazole scaffolds enables selective derivatization:

  • Starting Material : 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (C ).
  • Step 1 : Conversion of C to its ethyl ester via Fischer esterification.
  • Step 2 : Reduction of the ester to ethanol using LiAlH₄.
  • Step 3 : Oxidation to ethan-1-one followed by reductive amination.

Comparative Efficiency :

Method Total Yield Steps
Hantzsch 65–70% 3
Suzuki-Miyaura 60–68% 4
Post-Functionalization 55–60% 5

Critical Analysis of Methodologies

  • Hantzsch Synthesis offers high yields but requires stringent control of thiobenzamide purity.
  • Suzuki-Miyaura provides regioselectivity but involves costly palladium catalysts.
  • Scale-Up Feasibility : Hantzsch is preferred for industrial applications due to lower reagent costs and simpler workup.

Research Advancements

Recent innovations include:

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the thiazole-5 position (as in the target compound) is less common compared to thiazole-2 amines (e.g., ), which may influence electronic distribution and bioactivity.
  • The dihydrochloride salt form of the target compound improves aqueous solubility, critical for in vitro assays .

Physicochemical Properties

  • Molecular Weight : 250.3 g/mol (free base).
  • Solubility : The dihydrochloride salt () likely exhibits higher water solubility than neutral analogs like the ketone derivative ().
  • Stability: Fluorinated aryl groups enhance metabolic stability compared to non-halogenated analogs .

Biological Activity

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's IUPAC name is 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride, with a molecular formula of C₁₂H₁₃FN₂S and a molecular weight of 236.31 g/mol. The presence of the fluorine atom and the thiazole ring is crucial for its biological activity.

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine exhibits several mechanisms of action that contribute to its biological effects:

Antitumor Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this thiazole have shown significant cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 10 to 30 µM .

Antimicrobial Properties
Thiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The compound's structural features allow it to interact with bacterial membranes or inhibit essential enzymes in microbial metabolism .

Anti-inflammatory Effects
Some studies suggest that thiazole compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is heavily influenced by their structural features. Key points include:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and bioavailability, contributing to improved potency against target cells .
  • Methyl Group Positioning : The methyl group at position 4 on the phenyl ring has been associated with increased cytotoxic activity. This electron-donating group stabilizes the molecule and enhances interactions with biological targets .
  • Thiazole Ring Modifications : Variations in the thiazole moiety can lead to significant changes in activity. For example, modifications at the 5-position can affect binding affinity to target proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine:

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The observed IC₅₀ values were comparable to those of established chemotherapeutics like doxorubicin .
  • Leishmanicidal Activity : Similar thiazole derivatives have been shown to possess leishmanicidal properties, affecting intracellular amastigotes and demonstrating low toxicity towards mammalian cells. These findings suggest potential for developing novel treatments for leishmaniasis .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic profiling indicated favorable absorption characteristics and low metabolic clearance in animal models, suggesting good potential for further development into therapeutic agents .

Data Tables

PropertyValue
IUPAC Name1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine dihydrochloride
Molecular FormulaC₁₂H₁₃FN₂S
Molecular Weight236.31 g/mol
Antitumor IC₅₀10–30 µM
Antimicrobial ActivityEffective against various pathogens

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine, and what purification challenges arise?

Methodological Answer:
The compound’s thiazole core is typically synthesized via Hantzsch thiazole cyclization. A plausible route involves:

  • Reacting 2-fluoroacetophenone with thiourea and methyl-substituted α-haloketones under reflux in ethanol to form the thiazole ring .
  • Subsequent functionalization at the 5-position with an ethanamine group via nucleophilic substitution or reductive amination .

Purification Challenges:

  • The polar amine group necessitates chromatographic separation (e.g., silica gel with methanol/dichloromethane gradients) to resolve byproducts like unreacted thiourea or regioisomers .
  • Crystallization in ethanol/water mixtures may improve purity but requires careful control of pH to avoid amine protonation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H/13^{13}C NMR identifies substituent patterns (e.g., fluorophenyl coupling constants, thiazole ring protons at δ 7.5–8.5 ppm) .
    • 19^{19}F NMR confirms fluorine substitution (δ -110 to -120 ppm for ortho-fluorophenyl) .
  • X-ray Crystallography:
    • SHELX software (via Olex2 or APEX3) resolves thiazole planarity and fluorine’s steric effects on packing .
    • High-resolution data (d < 0.8 Å) are essential due to the compound’s low symmetry .

Advanced: How can computational modeling optimize the compound’s activity as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger):
    • Use crystal structures of Aurora kinases (PDB: 2W1C) to model thiazole-fluorophenyl interactions in the ATP-binding pocket .
    • Prioritize substituents that enhance hydrophobic contacts (e.g., methyl at C4) and reduce steric clashes with gatekeeper residues .
  • MD Simulations (GROMACS):
    • Simulate ligand-receptor stability over 100 ns to assess fluorine’s role in water displacement near the active site .

Advanced: How to resolve contradictory data in receptor binding assays (e.g., CRF1 vs. CRF2)?

Methodological Answer:

  • Radioligand Competition Assays:
    • Use 3^3H-CRF and HEK293 cells expressing CRF1 or CRF2 to quantify Ki. Ensure membrane preparations exclude endogenous CRF-binding protein .
  • Functional Antagonism Tests:
    • Measure cAMP inhibition in AtT-20 cells (CRF1-dependent) vs. cardiomyocytes (CRF2-dependent). A >100-fold selectivity for CRF1 suggests fluorophenyl-thiazole enhances steric complementarity .

Advanced: What strategies improve bioavailability given the compound’s low solubility?

Methodological Answer:

  • Salt Formation:
    • Hydrochloride salts (via HCl gas in diethyl ether) increase aqueous solubility by 5–10×, confirmed by USP dissolution testing at pH 1.2 and 6.8 .
  • Prodrug Design:
    • Acetylate the amine to form a hydrolytically labile prodrug. Monitor plasma stability in vitro (rat liver microsomes) .

Basic: What in vitro assays are suitable for preliminary neuropharmacological profiling?

Methodological Answer:

  • Receptor Panels:
    • Screen against GPCRs (e.g., serotonin 5-HT2A, dopamine D2) using fluorescence polarization .
  • Ion Channel Inhibition:
    • Patch-clamp assays on HEK293 cells expressing hERG channels assess cardiac risk (IC50 >10 μM preferred) .

Advanced: How to address discrepancies in cytotoxicity profiles across cancer cell lines?

Methodological Answer:

  • Mechanistic Deconvolution:
    • RNA-seq on sensitive (e.g., HCT-116) vs. resistant (e.g., A549) lines identifies pathways like p53 or MAPK dysregulation .
  • Metabolomic Profiling (LC-MS):
    • Compare intracellular ATP/ADP ratios to differentiate apoptosis from necroptosis .

Advanced: What crystallographic software parameters ensure accurate refinement?

Methodological Answer:

  • SHELXL Refinement:
    • Apply TWIN/BASF commands for twinned crystals. Use ISOR/SADI restraints for fluorophenyl disorder .
    • Validate with Rint < 5% and CC/CCweak > 90% .

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